molecular formula C6H10N2O B3210986 (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine CAS No. 1082266-72-5

(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine

Cat. No. B3210986
CAS RN: 1082266-72-5
M. Wt: 126.16 g/mol
InChI Key: CXHCESKWMDAIJA-UHFFFAOYSA-N
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Description

“(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine” is a chemical compound with the empirical formula C6H10N2O . It has a molecular weight of 126.16 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1nc(CN)oc1C . This indicates that the molecule consists of a 1,3-oxazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom) which is substituted with two methyl groups and one methanamine group .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted boiling point of approximately 193.0 °C at 760 mmHg and a predicted density of approximately 1.1 g/mL . The refractive index is predicted to be 1.50 at 20°C .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as a combustible solid .

properties

IUPAC Name

(4,5-dimethyl-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHCESKWMDAIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
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(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
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(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
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(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine

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